Cas no 1342220-64-7 (2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide)

2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- AKOS012405867
- 2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide
- CS-0293604
- 1342220-64-7
- EN300-1146380
-
- インチ: 1S/C10H20N2O2/c1-7(2)8(3)12-10(13)6-14-9-4-11-5-9/h7-9,11H,4-6H2,1-3H3,(H,12,13)
- InChIKey: HOKRFKHSKLMPRB-UHFFFAOYSA-N
- ほほえんだ: O(CC(NC(C)C(C)C)=O)C1CNC1
計算された属性
- せいみつぶんしりょう: 200.152477885g/mol
- どういたいしつりょう: 200.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1146380-1.0g |
2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide |
1342220-64-7 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1146380-0.25g |
2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide |
1342220-64-7 | 0.25g |
$1051.0 | 2023-06-09 | ||
Enamine | EN300-1146380-10.0g |
2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide |
1342220-64-7 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1146380-0.5g |
2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide |
1342220-64-7 | 0.5g |
$1097.0 | 2023-06-09 | ||
Enamine | EN300-1146380-0.1g |
2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide |
1342220-64-7 | 0.1g |
$1005.0 | 2023-06-09 | ||
Enamine | EN300-1146380-0.05g |
2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide |
1342220-64-7 | 0.05g |
$959.0 | 2023-06-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364274-50mg |
2-(Azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide |
1342220-64-7 | 98% | 50mg |
¥25887.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364274-100mg |
2-(Azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide |
1342220-64-7 | 98% | 100mg |
¥27129.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364274-1g |
2-(Azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide |
1342220-64-7 | 98% | 1g |
¥26722.00 | 2024-08-09 | |
Enamine | EN300-1146380-2.5g |
2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide |
1342220-64-7 | 2.5g |
$2240.0 | 2023-06-09 |
2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 1342220-64-7 and Product Name: 2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide
Compound with the CAS number 1342220-64-7 and the product name 2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates an azetidine ring, which is a key feature that contributes to its distinct chemical properties and biological activities.
The azetidine moiety in 2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide plays a crucial role in determining its pharmacological behavior. Azetidine derivatives are known for their versatility in medicinal chemistry, often serving as scaffolds for the development of new therapeutic agents. The presence of the azetidine ring in this compound suggests that it may exhibit properties such as inhibitory effects on certain enzymes or receptors, which are critical for the development of novel drugs targeting various diseases.
Recent research in the field of drug discovery has highlighted the importance of heterocyclic compounds like azetidines in developing new therapeutic agents. Studies have shown that azetidine derivatives can interact with biological targets in unique ways, leading to the development of compounds with high specificity and low toxicity. The structural features of 2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide make it a promising candidate for further investigation in this area.
The N-(3-methylbutan-2-yl)acetamide moiety in the compound's structure is another important feature that contributes to its chemical diversity. This part of the molecule can influence the compound's solubility, stability, and bioavailability, all of which are critical factors in drug development. The combination of these structural elements suggests that 2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide may possess unique pharmacokinetic properties that could make it an effective therapeutic agent.
In recent years, there has been a growing interest in the development of novel compounds with anti-inflammatory, analgesic, and anti-cancer properties. Azetidine derivatives have been explored for their potential in these areas due to their ability to interact with various biological targets. Preliminary studies on 2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide have shown promising results in vitro, suggesting that it may have therapeutic potential in treating inflammatory diseases and cancer.
The synthesis of 2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide involves a series of well-defined chemical reactions that highlight the expertise required in pharmaceutical chemistry. The process typically involves the reaction of azetidine with appropriate acyl chlorides or esters to form the azetidinyl ether portion of the molecule. Subsequent reactions with N-substituted acetamides complete the synthesis. This multi-step synthesis underscores the complexity and precision required in developing new pharmaceutical compounds.
The pharmacological evaluation of 2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide is an ongoing process that involves both in vitro and in vivo studies. In vitro studies help to determine the compound's interaction with specific biological targets, while in vivo studies provide insights into its overall pharmacological profile. These studies are essential for understanding how the compound behaves within a biological system and for identifying potential therapeutic applications.
One of the key advantages of 2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide is its structural flexibility, which allows for further modifications to optimize its pharmacological properties. By altering various parts of the molecule, researchers can fine-tune its activity, solubility, and other important characteristics. This flexibility makes it a valuable scaffold for developing new drugs targeting a wide range of diseases.
The future prospects for 2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide are promising, given its unique structural features and potential therapeutic applications. Further research is needed to fully understand its pharmacological profile and to explore its potential as a lead compound for drug development. As our understanding of biological systems continues to grow, compounds like 1342220-64-7 will play an increasingly important role in addressing unmet medical needs.
1342220-64-7 (2-(azetidin-3-yloxy)-N-(3-methylbutan-2-yl)acetamide) 関連製品
- 1804668-55-0(2-Bromo-6-(chloromethyl)-4-(difluoromethyl)pyridine-3-carboxylic acid)
- 927802-45-7(5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid)
- 1249392-60-6({1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine)
- 1804868-42-5(5-(Difluoromethyl)-3-methoxy-2-methyl-4-nitropyridine)
- 2034577-03-0(1-(3-chloro-4-methoxybenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine)
- 1806840-16-3(Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate)
- 1837-62-3(Ethyl tert-Octylcarbamate)
- 2172509-06-5(2-1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid)
- 1522772-57-1(2-Quinolinecarboxylic acid, 4,7-dimethyl-)
- 898448-50-5(2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)



